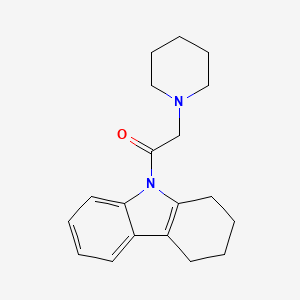![molecular formula C12H12N2O3 B11035543 1-[4-(2-Furylcarbonyl)piperazino]-2-propyn-1-one](/img/structure/B11035543.png)
1-[4-(2-Furylcarbonyl)piperazino]-2-propyn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Furylcarbonyl)piperazino]-2-propyn-1-one is a novel chemical compound that has garnered attention in the scientific community due to its potential biological and analytical applications. This compound features a piperazine ring substituted with a furylcarbonyl group and a propynone moiety, making it a unique structure with diverse reactivity and applications.
Preparation Methods
The synthesis of 1-[4-(2-Furylcarbonyl)piperazino]-2-propyn-1-one can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Another approach involves the aza-Michael addition between diamine and in situ generated sulfonium salt . Industrial production methods may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity.
Chemical Reactions Analysis
1-[4-(2-Furylcarbonyl)piperazino]-2-propyn-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the furylcarbonyl group, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(2-Furylcarbonyl)piperazino]-2-propyn-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-[4-(2-Furylcarbonyl)piperazino]-2-propyn-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[4-(2-Furylcarbonyl)piperazino]-2-propyn-1-one can be compared with other similar compounds, such as:
- 1-[4-(2-Furylcarbonyl)piperazino]-2-(1H-indol-3-yl)-1,2-ethanedione
- 2-{1-[4-(2-Furylcarbonyl)piperazino]ethylidene}-1H-indene-1,3(2H)-dione
These compounds share similar structural features but differ in their specific substituents and functional groups
Properties
Molecular Formula |
C12H12N2O3 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
1-[4-(furan-2-carbonyl)piperazin-1-yl]prop-2-yn-1-one |
InChI |
InChI=1S/C12H12N2O3/c1-2-11(15)13-5-7-14(8-6-13)12(16)10-4-3-9-17-10/h1,3-4,9H,5-8H2 |
InChI Key |
JXDIYISBEXCBEL-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)N1CCN(CC1)C(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E)-4,4,6,8-tetramethyl-1-[(4-phenoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11035464.png)
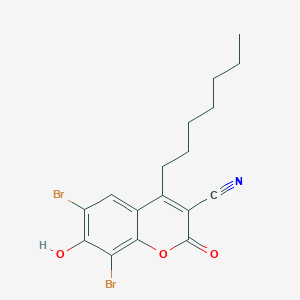
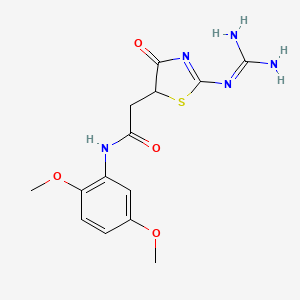
![Methyl 7-(2-methoxy-2-oxoethyl)-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11035470.png)
![ethyl 4-{[(1E)-4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzoate](/img/structure/B11035476.png)
![4-(3-hydroxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11035480.png)
![3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B11035483.png)
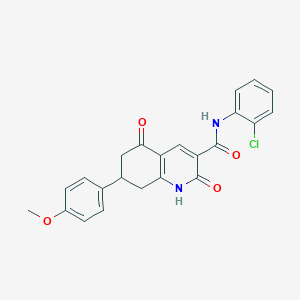
![3-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B11035492.png)
![1-[(4-Benzylpiperazin-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B11035502.png)
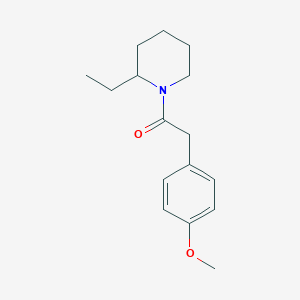
![1'-allyl-2-isobutyryl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11035514.png)
![Methyl ([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetate](/img/structure/B11035520.png)
